molecular formula C16H17IO6 B15366160 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B15366160
M. Wt: 432.21 g/mol
InChI Key: NTBGQCRXLURSTG-UHFFFAOYSA-N
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Description

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene-derived compound featuring a substituted aromatic core with iodine, four methoxy groups, and a methyl ester functional group. This structure combines steric bulk from the methoxy substituents with the electronic effects of iodine, which may enhance reactivity in cross-coupling reactions or modulate biological activity.

Properties

Molecular Formula

C16H17IO6

Molecular Weight

432.21 g/mol

IUPAC Name

methyl 8-iodo-4,5,6,7-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H17IO6/c1-19-10-7-8(16(18)23-5)6-9-11(10)13(20-2)15(22-4)14(21-3)12(9)17/h6-7H,1-5H3

InChI Key

NTBGQCRXLURSTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC

Origin of Product

United States

Biological Activity

8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester (CAS No. 78395-67-2) is a synthetic organic compound characterized by its complex structure featuring a naphthalene core substituted with four methoxy groups and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C16H17IO6
  • Molecular Weight : 432.21 g/mol
  • Density : 1.546 g/cm³
  • Boiling Point : 500.6°C at 760 mmHg
  • Flash Point : 256.5°C

Biological Activity

Preliminary studies indicate that 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester may exhibit significant biological activities, including:

  • Antibacterial Properties : Similar compounds have demonstrated effectiveness against various microbial strains. The presence of iodine and methoxy groups is believed to enhance the antimicrobial efficacy of the compound.
  • Anticancer Potential : Derivatives of naphthalene carboxylic acids are known to possess cytotoxic effects against cancer cell lines. Early investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation : The iodine atom may contribute to increased oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as fatty acid synthase (FASN) .

Study 1: Antimicrobial Activity

A study conducted on various naphthalene derivatives indicated that 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commercially available antibiotics.

CompoundMIC (µg/mL)
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester15
Ampicillin20
Ciprofloxacin25

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
256070
503040

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: naphthalene derivatives and methyl esters of carboxylic acids . Below is a systematic comparison based on substituents, molecular properties, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings References
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester Naphthalene Iodo, 4× methoxy, methyl ester ~434 (estimated) Synthetic intermediate; potential pharmacological activity (inferred from analogs)
Palmitic acid methyl ester Aliphatic chain C16 chain, methyl ester 270.45 GC-MS standard for lipid analysis; natural product in plant resins
Sandaracopimaric acid methyl ester Diterpene Tricyclic diterpene, methyl ester ~348 Component of plant resins (e.g., Austrocedrus chilensis); studied for chemical ecology
2-Oxobutyric acid methyl ester Short-chain oxoacid Ketone, methyl ester 116.12 Substrate for enzymatic transamination studies; used in biocatalysis research
Dehydroabietic acid methyl ester Aromatic diterpene Phenanthrene core, methyl ester 316.44 Antimicrobial activity; natural resin component
2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester Benzothiophene Amino, tetrahydro, methyl ester 211.28 Pharmaceutical intermediate; solid-state stability under refrigeration

Key Findings:

Methoxy groups enhance steric hindrance and lipophilicity compared to hydroxylated or aliphatic analogs (e.g., fatty acid methyl esters), which may influence solubility or membrane permeability .

Analytical Utility: Unlike fatty acid methyl esters (e.g., hexadecanoic acid methyl ester), which are routinely analyzed via GC-MS for lipid profiling, iodinated naphthalene derivatives may require specialized methods (e.g., HPLC-UV/Vis) due to their lower volatility and UV activity .

Biological Activity :

  • Methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial and anti-inflammatory properties, suggesting that the target compound’s naphthalene core could be explored for similar bioactivity .

Synthetic Applications :

  • The compound’s methyl ester group, like those in 8-O-acetylshanzhiside methyl ester, may serve as a precursor for hydrolysis to carboxylic acids or transesterification reactions .

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